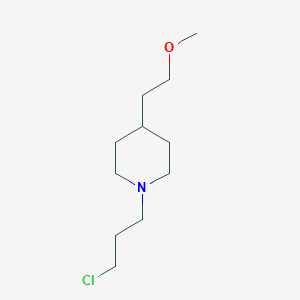
1-(3-Chloro-propyl)-4-(2-methoxy-ethyl)-piperidine
Cat. No. B8439794
M. Wt: 219.75 g/mol
InChI Key: RLWKICJEUDCTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07456164B2
Procedure details


4-(2-Methoxy-ethyl)-piperidine hydrochloride (1.5 g, 8.4 mmol), acetone (30 ml, 20 vol), 5M NaOH solution (6.03 ml, 3.6 eq.) and 1-bromo-3-chloropropane (3.96 g, 25.1 mmol, 3 eq.) were reacted together according to general procedure A to give the title compound (1.6 g, 88%) as a pale yellow oil.



Identifiers


|
REACTION_CXSMILES
|
Cl.[CH3:2][O:3][CH2:4][CH2:5][CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1.[OH-].[Na+].Br[CH2:15][CH2:16][CH2:17][Cl:18]>CC(C)=O>[Cl:18][CH2:17][CH2:16][CH2:15][N:9]1[CH2:10][CH2:11][CH:6]([CH2:5][CH2:4][O:3][CH3:2])[CH2:7][CH2:8]1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.COCCC1CCNCC1
|
|
Name
|
|
|
Quantity
|
6.03 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
3.96 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCCN1CCC(CC1)CCOC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.6 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

